Crocetin

Descripción

Vitamin A-analog that increases diffusivity of oxygen in aqueous solutions, including plasma.

Crocetin has been reported in Gardenia jasminoides, Perilla frutescens, and other organisms with data available.

TRANSCROCETIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.

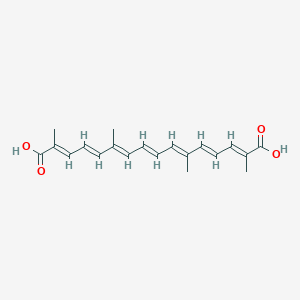

Structure

3D Structure

Propiedades

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANKHBYNKQNAHN-MQQNZMFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015585 | |

| Record name | Transcrocetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27876-94-4, 8022-19-3 | |

| Record name | Crocetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27876-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Transcrocetin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027876944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Transcrocetinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oils, saffron | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Transcrocetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,8'-diapo-ψ,ψ-carotenedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANSCROCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TC155L9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SAFFRON OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Crocetin Biosynthetic Pathway in Crocus sativus

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

Crocus sativus L., the source of saffron, is renowned for its accumulation of high-value apocarotenoids, primarily crocetin and its glycosylated derivatives, crocins. These compounds are responsible for saffron's characteristic color and possess significant pharmacological properties, making them of great interest for therapeutic applications. This technical guide provides an in-depth overview of the crocetin biosynthetic pathway in Crocus sativus, detailing the enzymatic steps, subcellular organization, and regulatory mechanisms. Furthermore, this document offers a compilation of quantitative data on metabolite accumulation and gene expression, alongside detailed experimental protocols for the analysis of this pathway. The guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

The Core Biosynthetic Pathway

The biosynthesis of crocetin in the stigmas of Crocus sativus is a specialized branch of the carotenoid pathway, initiating from the C40 carotenoid, zeaxanthin. The pathway can be delineated into three primary stages: the cleavage of zeaxanthin, the oxidation of the resulting dialdehyde, and the subsequent glycosylation of crocetin.

-

Zeaxanthin Cleavage: The pathway begins in the chromoplasts with the oxidative cleavage of zeaxanthin. This crucial step is catalyzed by the carotenoid cleavage dioxygenase 2 (CsCCD2) , which symmetrically cleaves zeaxanthin at the 7,8 and 7',8' double bonds.[1][2] This reaction yields two products: the C20 apocarotenoid, crocetin dialdehyde , and two molecules of 3-OH-β-cyclocitral.[1][3]

-

Oxidation to Crocetin: The highly reactive crocetin dialdehyde is then oxidized to its corresponding dicarboxylic acid, crocetin . This conversion is catalyzed by an aldehyde dehydrogenase (ALDH) , with CsALDH3I1 being identified as a key enzyme with high specificity for crocetin dialdehyde.[1][4]

-

Glycosylation to Crocins: Finally, crocetin undergoes sequential glycosylation to form a series of water-soluble crocins. This process is mediated by UDP-glucosyltransferases (UGTs) . CsUGT74AD1 is responsible for the initial glycosylation steps, converting crocetin to crocins 1 and 2'.[4] Further glucosylation steps are carried out by other UGTs to produce the diverse range of crocins found in saffron.

Subcellular Localization of the Pathway

The crocetin biosynthetic pathway is a fascinating example of metabolic channeling across multiple subcellular compartments. The initial precursor, zeaxanthin, is synthesized and cleaved by CsCCD2 within the chromoplasts .[1][3] The resulting crocetin dialdehyde is then thought to be transported to the endoplasmic reticulum (ER) , where it is oxidized to crocetin by the ER-localized CsALDH3I1.[4] The final glycosylation steps, catalyzed by UGTs, occur in the cytoplasm . The water-soluble crocins are then sequestered and accumulate in the vacuole .[1][5]

Visualizing the Crocetin Biosynthetic Pathway

Caption: The subcellular compartmentalization of the crocetin biosynthetic pathway in Crocus sativus.

Quantitative Data

The biosynthesis of crocetin and its derivatives is tightly regulated during stigma development. The following tables summarize key quantitative data from published literature.

Metabolite Concentrations during Stigma Development

| Metabolite | Yellow Stage | Orange Stage | Scarlet Stage | Unit | Reference(s) |

| Zeaxanthin | - | - | - | µg/g DW | Data not consistently available |

| Crocetin | - | - | - | µg/g DW | Data not consistently available |

| Crocins | 2 ± 0.4 | 10 ± 0.2 | 40 ± 1.15 | mg/g DW | [6] |

| Safranal | 0.03 ± 0.002 | 0.08 ± 0.001 | 0.28 ± 0.003 | mg/g DW | [6] |

Note: DW = Dry Weight. Data for zeaxanthin and crocetin intermediates at different developmental stages are not consistently reported in the literature.

Gene Expression Levels during Stigma Development

The expression of key biosynthetic genes correlates with the accumulation of crocins.

| Gene | Yellow Stage | Orange Stage | Red Stage | -2dA | 0dA | +2dA | Unit | Reference(s) |

| CsCCD2 | ~6 | ~9 | ~10 | ~10 | ~10.5 | ~10 | log2(FPKM) | [3] |

| CsALDH3I1 | ~5 | ~8 | ~9 | ~9.5 | ~9.5 | ~9 | log2(FPKM) | [3] |

| CsUGT74AD1 | ~6 | ~9 | ~10 | ~10 | ~10.5 | ~10 | log2(FPKM) | [3] |

Note: FPKM = Fragments Per Kilobase of transcript per Million mapped reads. Developmental stages are abbreviated as: -2dA (2 days before anthesis), 0dA (day of anthesis), +2dA (2 days after anthesis).

Enzyme Kinetic Parameters

Specific kinetic parameters such as Km and Vmax for the key enzymes in the crocetin biosynthetic pathway of Crocus sativus are not extensively reported in the literature. However, a study on a mutated CsCCD2 (S323A) showed a 12.83-fold greater catalytic efficiency (kcat/Km) towards zeaxanthin compared to the wild-type in vitro.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the crocetin biosynthetic pathway.

Protocol for Metabolite Extraction and HPLC Analysis

This protocol is adapted for the quantification of crocetin and crocins from saffron stigmas.

4.1.1 Materials and Reagents

-

Dried saffron stigmas

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC vials

-

HPLC system with a DAD or UV-Vis detector and a C18 reverse-phase column

4.1.2 Extraction Procedure

-

Grind 50 mg of dried saffron stigmas to a fine powder.

-

Transfer the powder to a microcentrifuge tube.

-

Add 1.5 mL of 80% methanol in water.

-

Vortex vigorously for 1 minute.

-

Incubate in a sonicator bath for 30 minutes at room temperature, protected from light.

-

Centrifuge at 12,000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.3 HPLC Conditions

-

Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: Linear gradient to 90% B

-

25-30 min: 90% B

-

30-35 min: Linear gradient to 20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 440 nm for crocins and 427 nm for crocetin.

-

Injection Volume: 20 µL

Protocol for RNA Extraction and RT-qPCR

This protocol is for the analysis of gene expression of the crocetin biosynthetic pathway genes.

4.2.1 Materials and Reagents

-

Fresh saffron stigmas

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent

-

DNase I (RNase-free)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green Master Mix)

-

Gene-specific primers (see table below)

-

RT-qPCR instrument

4.2.2 RNA Extraction (General Procedure)

-

Freeze ~100 mg of fresh stigma tissue in liquid nitrogen and grind to a fine powder.

-

Follow the manufacturer's protocol for the chosen RNA extraction kit or use a TRIzol-based method.

-

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity (e.g., via gel electrophoresis or a Bioanalyzer).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

4.2.3 cDNA Synthesis

-

Use 1 µg of total RNA for the reverse transcription reaction.

-

Follow the manufacturer's protocol for the cDNA synthesis kit.

4.2.4 RT-qPCR

-

Dilute the synthesized cDNA (e.g., 1:10 with nuclease-free water).

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (10 µM each), and diluted cDNA.

-

Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Analyze the results using the ΔΔCt method, normalizing to a reference gene (e.g., Tubulin or Actin).

Primer Sequences for RT-qPCR

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| CsCCD2 | GCTCCGAGAAGGAGTTCTAC | AAGCCATAGCCACAAACAGG | [8] |

| CsALDH3I1 | GCTTGCTGAAGCTGGAGATT | TCCAGCTTGGAAGGAACTGT | [9] (adapted) |

| CsUGT74AD1 | GCTTCGTCGCTTACTTCAGC | GTAGCCGTTGTAGCCAAAGA | [9] (adapted) |

| Tubulin | GCAATGCCTTCGGTGATGTC | TGGAAGGGTGACGAAGAGGA | [10] |

Protocol for In Vitro Enzyme Assay (General Framework)

4.3.1 CsCCD2 Assay

-

Protein Extraction: Homogenize saffron stigmas in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT). Centrifuge to obtain a crude protein extract.

-

Reaction Mixture: In a microfuge tube, combine the crude protein extract with an assay buffer containing FeSO4 and the substrate zeaxanthin (solubilized in a detergent like Triton X-100).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, protected from light.

-

Product Extraction: Stop the reaction and extract the apocarotenoid products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by HPLC as described in section 4.1.

4.3.2 ALDH Assay

-

Protein Extraction: Prepare a crude protein extract as described for CsCCD2.

-

Reaction Mixture: Combine the protein extract in an assay buffer (e.g., 100 mM sodium pyrophosphate pH 8.0) with NAD+ and the substrate, crocetin dialdehyde.

-

Monitoring: Monitor the production of NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

Analysis: Calculate the enzyme activity based on the rate of NADH production. Alternatively, commercial ALDH activity assay kits can be used.[6][11][12]

Visualizations of Experimental Workflows

Workflow for Metabolite Analysis

Caption: A typical workflow for the extraction and HPLC-based quantification of crocins from saffron.

Workflow for Gene Expression Analysis

Caption: A standard workflow for analyzing the expression of crocetin biosynthetic genes using RT-qPCR.

Conclusion

The crocetin biosynthetic pathway in Crocus sativus is a well-orchestrated metabolic process that spans multiple cellular compartments and is subject to tight developmental regulation. This guide has provided a comprehensive overview of the core pathway, from the initial cleavage of zeaxanthin to the final accumulation of crocins in the vacuole. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to investigate this pathway further, whether for fundamental research, metabolic engineering endeavors, or the development of novel therapeutic agents derived from these potent apocarotenoids. Future research should focus on elucidating the precise kinetic properties of the key enzymes and further unraveling the complex regulatory networks that govern this fascinating biosynthetic pathway.

References

- 1. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sciencellonline.com [sciencellonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. bioworlde.com [bioworlde.com]

A Comprehensive Technical Guide to the Natural Sources and Distribution of Crocetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocetin, a natural apocarotenoid dicarboxylic acid, has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides an in-depth overview of the natural sources of crocetin, its distribution within these sources, and the detailed methodologies for its extraction, quantification, and the signaling pathways it modulates. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Crocetin

Crocetin is primarily found in nature as its glycoside esters, known as crocins. The most prominent and commercially significant natural sources of crocetin and crocins are the dried stigmas of Crocus sativus L., commonly known as saffron, and the fruits of Gardenia jasminoides Ellis.[1] Other plant species, such as those from the Buddleja genus, have also been identified as containing these compounds.

-

Crocus sativus L. (Saffron): Saffron is the most well-known and historically significant source of crocetin. The vibrant crimson stigmas of the saffron crocus are hand-harvested and dried to produce the world's most expensive spice. The color, flavor, and therapeutic properties of saffron are largely attributed to its high concentration of crocins.[1]

-

Gardenia jasminoides Ellis (Cape Jasmine or Zhi Zi): The fruits of Gardenia jasminoides are a rich and more economical source of crocins compared to saffron.[2] In traditional Chinese medicine, gardenia fruits have been used for their anti-inflammatory and hepatoprotective effects. They are also a source of natural yellow food colorant due to their high crocin content.[3]

-

Buddleja species: Certain species of the Buddleja genus, also known as butterfly bush, have been found to contain crocins and crocetin, although typically in lower concentrations than saffron or gardenia.

Distribution of Crocetin and Crocins in Plant Tissues

The concentration of crocetin and its derivatives varies significantly between different plant species and within the various tissues of a single plant.

-

Crocus sativus: In the saffron plant, the highest concentration of crocins is found in the red stigmas.[4] The stamens also contain crocetin, and in some cases, at higher levels than the stigmas, although the overall crocin content is lower.[4]

-

Gardenia jasminoides: For Gardenia jasminoides, the fruits are the primary repository of crocins. The concentration of these compounds increases as the fruit matures, transitioning from green to a reddish-yellow hue. Crocins have also been detected in the flowers of G. jasminoides.[5]

Quantitative Analysis of Crocetin and Crocins

The quantification of crocetin and crocins in natural sources is crucial for quality control, standardization of extracts, and pharmacological studies. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose.

Table 1: Crocetin and Crocin Content in Crocus sativus

| Plant Part | Compound | Concentration Range | Reference |

| Stigmas | Crocetin Esters (Crocins) | 2.8–25.6% of dry weight | [6][7] |

| Stigmas | Crocetin | 7.52 mg/g dry weight | [4] |

| Stamens | Crocetin | Higher than in stigmas | [4] |

Table 2: Crocin Content in Gardenia jasminoides

| Plant Part | Compound | Concentration | Reference |

| Ripe Fruit Pulp | Crocin I and Crocin II | Up to 28 mg/g | [8] |

| Dried Fruit | Total Crocins | 7.59 ± 2.64 mg/g | [3] |

| Gardenia Fruit Waste | Total Crocins | 8.61 mg/g | [9] |

| Ripe Fruit | Crocin-1 | Increases from 3.96 µg/mg to 119.29 µg/mg during maturation | [10] |

| Dried Whole Fruit | Total Crocetin | 3.4 µmole/g of crocetin aglycone | [11] |

Experimental Protocols

Extraction and Purification of Crocins and Crocetin

Objective: To extract and purify crocins and crocetin from their natural sources.

Protocol 1: Extraction of Crocins from Saffron by Crystallization [12][13]

-

Extraction: Suspend powdered saffron stigmas in 80% ethanol at 0°C with stirring. Centrifuge the mixture and collect the supernatant. Repeat the extraction on the sediment multiple times.

-

Crystallization: Combine the ethanol extracts and store in a sealed, dark container at -5°C for several days to facilitate crystallization.

-

Purification: Collect the initial crocin crystals. For higher purity, re-dissolve the crystals in 80% ethanol and repeat the crystallization process at -5°C.

-

Washing and Drying: Wash the purified crystals with acetone and dry them.

Protocol 2: Preparation of Crocetin from Gardenia Fruit Waste via Enzymatic Hydrolysis [9]

-

Extraction of Crocins: Extract crocins from dried gardenia fruit waste with 50% ethanol.

-

Fractionation: Fractionate the extract using an HPD-100 macroporous resin column to isolate the crocin-rich fraction.

-

Enzymatic Hydrolysis: Subject the crocin fraction to enzymatic hydrolysis using Celluclast® 1.5 L to convert crocins to crocetin.

-

Purification: Separate the resulting crocetin from the reaction mixture using HPD-100 resin adsorption followed by purification via centrifugal partition chromatography (CPC).

Protocol 3: Purification of Crocetin by Solvent Treatment and Crystallization [14]

-

Hydrolysis: Hydrolyze a crocin-containing plant extract with sodium hydroxide.

-

Acidification: Acidify the reaction mixture with phosphoric acid to precipitate crude crocetin.

-

Solvent Treatment: Treat the crude crocetin with a lower alcohol (e.g., methanol) or a mixed solvent containing at least 50% lower alcohol to remove soluble impurities.

-

Crystallization: Alternatively, dissolve the crude crocetin in an aprotic solvent (e.g., dimethylformamide) and crystallize to obtain high-purity crocetin.

Quantification of Crocetin and Crocins by HPLC

Objective: To quantify the concentration of crocetin and crocins in a sample.

Protocol 4: HPLC-PDA Method for Simultaneous Determination of Crocin and Crocetin [15]

-

Sample Preparation: Ultrasonicate the sample with a mixture of acetonitrile and water (1:1, v/v) for 30 minutes.

-

Chromatographic Conditions:

-

Column: Sunfire C18 (250 mm x 4.6 mm; 5 µm)

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

-

Detector: Photodiode Array (PDA) detector.

-

Protocol 5: HPLC Method for Determination of Crocetin in Human Serum [16][17]

-

Sample Preparation:

-

Direct Precipitation: Precipitate proteins in the serum sample using acetonitrile.

-

Solid-Phase Extraction (SPE): Use a Bond Elut C18 cartridge for extraction.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Methanol/water/acetic acid (85:14.5:0.5 v/v/v).

-

Flow Rate: 0.8 ml/min.

-

Detector: UV detector set at 423 nm.

-

Internal Standard: 13-cis retinoic acid.

-

Signaling Pathways Modulated by Crocetin

Crocetin exerts its pharmacological effects by modulating a variety of cellular signaling pathways.

Anti-Angiogenic Signaling Pathway

Crocetin has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[18][19]

Caption: Crocetin inhibits angiogenesis by blocking VEGF-induced phosphorylation of VEGFR2.

Anti-inflammatory Signaling Pathway

Crocetin exhibits anti-inflammatory properties by modulating the crosstalk between the MEK1/JNK/NF-κB pathway and the Nrf2/HO-1 pathway.[20]

Caption: Crocetin's anti-inflammatory mechanism via MEK1/JNK/NF-κB and Nrf2/HO-1 pathways.

Anti-Cancer Signaling Pathways

Crocetin's anti-cancer effects are mediated through the inhibition of cell proliferation and the induction of apoptosis, involving pathways such as EGFR and PI3K/Akt.[2][21]

Caption: Crocetin's dual anti-cancer action on proliferation and apoptosis pathways.

Experimental Workflow: From Plant Material to Bioactivity Analysis

The following diagram outlines a general experimental workflow for the study of crocetin from its natural sources.

Caption: General workflow for crocetin research from natural sources.

Conclusion

Crocetin and its glycosylated precursors, crocins, are valuable natural compounds with significant therapeutic potential. Crocus sativus and Gardenia jasminoides stand out as the primary and most abundant natural sources. This guide has provided a comprehensive overview of the distribution of these compounds, detailed experimental protocols for their extraction and quantification, and an exploration of the key signaling pathways they modulate. The presented data and methodologies offer a solid foundation for further research and development of crocetin-based therapeutics and nutraceuticals. The continued investigation into the molecular mechanisms of crocetin will undoubtedly unveil further applications for this promising natural product.

References

- 1. Crocin saffron [purecrocin.com]

- 2. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thaiscience.info [thaiscience.info]

- 4. researchgate.net [researchgate.net]

- 5. Recovery of Crocins From Floral Tissue of Gardenia jasminoides Ellis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. "Analysis of Crocetins and Safranal variations in Saffron (Crocus sativ" by Kumar Katragunta, Bharathi Avula et al. [egrove.olemiss.edu]

- 8. Frontiers | Transcriptome-Guided Mining of Genes Involved in Crocin Biosynthesis [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpmbs.com [ijpmbs.com]

- 13. scispace.com [scispace.com]

- 14. WO2004078695A1 - Method for the purification of crocetin - Google Patents [patents.google.com]

- 15. Simultaneous determination of crocin and crocetin in food samples by highperformance liquid chromatography (HPLC-PDA) [vjfc.nifc.gov.vn]

- 16. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]

- 19. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-κB/iNOS Pathway and Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

crocetin chemical structure and properties

An In-depth Technical Guide to the Core Chemical Structure and Properties of Crocetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocetin is a natural apocarotenoid dicarboxylic acid that forms the central core of crocins, the primary compounds responsible for the color of saffron (Crocus sativus L.) and also found in the fruits of Gardenia jasminoides.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key pharmacological activities of crocetin. It details the experimental protocols for its extraction and analysis, and elucidates the molecular signaling pathways through which it exerts its significant antioxidant, anti-inflammatory, and anticancer effects. Quantitative data are presented in structured tables for clarity, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams to support advanced research and drug development initiatives.

Chemical Structure and Identification

Crocetin (C₂₀H₂₄O₄) is a C20 diterpenoid characterized by a symmetrical polyene chain with seven conjugated double bonds, four methyl group substitutions, and a carboxylic acid group at each terminus.[4][5] This structure, particularly the conjugated system, is responsible for its color and significant biological activity. The trans-isomer is generally more stable than the cis-form.[4][6]

| Identifier | Value |

| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid[2][7][8] |

| Other Names | 8,8′-Diapocarotene-8,8′-dioic acid, trans-Crocetin[2] |

| CAS Number | 27876-94-4[2] |

| Molecular Formula | C₂₀H₂₄O₄[4][5][7][8] |

| Molecular Weight | 328.40 g/mol [4][9] |

Physicochemical Properties

Crocetin's therapeutic application is significantly challenged by its physicochemical properties, most notably its poor aqueous solubility. It presents as brick-red crystals and is sensitive to light, heat, and pH.[4][10][11]

Table 2.1: General Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Brick-red crystals/rhombs | [2][7][10] |

| Melting Point | 285 °C | [1][2][7][10] |

| pKa | 4.39 | [2] |

| logP | 4.312 | [2] |

Table 2.2: Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 25 | 1.23 µg/mL | [11][12][13] |

| Phosphate Buffer (pH 6.8) | 25 | 1.84 ± 0.11 mg/L | [11][12] |

| Pyridine | Not Specified | Soluble | [4][5][6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Partially Soluble | [4][6][12] |

| Alkaline Aqueous Solutions (pH > 9.0) | Not Specified | Soluble | [11][12][14] |

Table 2.3: Spectral Properties

| Method | Solvent | Absorption Maxima (λmax) | Reference(s) |

| UV-Vis Spectroscopy | Pyridine | 411, 436, 464 nm | |

| UV-Vis Spectroscopy | Borate Buffer (pH 8.5) | ~402, 425, 452 nm | [14][15] |

Pharmacological Properties and Signaling Pathways

Crocetin exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug development. Its therapeutic effects are primarily attributed to its potent antioxidant, anti-inflammatory, and anticancer properties.[16]

Antioxidant Activity

Crocetin is a powerful antioxidant that directly scavenges free radicals and enhances the endogenous antioxidant defense system.[5][16] It has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px), while inhibiting lipid peroxidation.[5][17] A critical mechanism is the activation of the Nrf2/HO-1 pathway, which upregulates the expression of numerous antioxidant genes.[18]

Caption: Crocetin's antioxidant mechanism via activation of the Nrf2/HO-1 pathway.

Anti-inflammatory Activity

Crocetin exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[16] It downregulates nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-1β, primarily through the suppression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][18][19] This is achieved by modulating key inflammatory signaling cascades, including the inhibition of the NF-κB pathway.[18]

Caption: Crocetin inhibits inflammation by targeting the MEK1/JNK/NF-κB/iNOS pathway.

Anticancer Activity

Crocetin has demonstrated potent antitumor activity across various cancer models. Its mechanisms are multifactorial and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of proliferation and angiogenesis.[4][5] Crocetin can increase the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2), inhibit the synthesis of DNA and RNA in cancer cells, and interfere with growth factor signaling pathways like PI3K/Akt.[4][5][20]

Caption: Crocetin's anticancer effects via PI3K/Akt inhibition and apoptosis induction.

Experimental Protocols

Reproducible and standardized methodologies are critical for the study of crocetin. The following sections detail common protocols for its extraction, solubility determination, and bioactivity assessment.

Extraction and Purification of Crocin (Crocetin Precursor)

Crocetin is typically derived via the hydrolysis of its glycoside ester, crocin, which is extracted from saffron.

-

Objective: To extract and purify crocin from saffron stigmas.

-

Methodology:

-

Extraction: Suspend 10 g of powdered saffron stigmas in 25 mL of 80% ethanol at 0°C. Vortex for 2 minutes.[21][22]

-

Centrifuge the suspension at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the sediment multiple times (e.g., 7 more times) with fresh 80% ethanol. Pool all supernatants.[21]

-

Crystallization: Store the combined ethanolic extract in a sealed, thick-walled glass container in darkness at -5°C for an extended period (e.g., 24 days) to allow for the crystallization of crocin.[21][23]

-

Purification: Collect the crocin crystals. For higher purity (>97%), the crystals can be re-dissolved in 80% ethanol and subjected to a second crystallization step under the same conditions.[23]

-

Hydrolysis to Crocetin: The purified crocin can be subjected to acidic or enzymatic hydrolysis to yield crocetin.

-

-

Analysis: Purity and concentration can be confirmed by HPLC-UV at ~440 nm and spectrophotometry.[21]

Caption: Workflow for the extraction of crocin and subsequent hydrolysis to crocetin.

In Vitro Anti-inflammatory Assay (LPS-induced RAW264.7 cells)

-

Objective: To evaluate the ability of crocetin to inhibit the production of inflammatory mediators.

-

Methodology:

-

Cell Culture: Culture RAW264.7 murine macrophage cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80% confluency.

-

Treatment: Pre-treat the cells with various concentrations of crocetin (dissolved in a suitable vehicle like DMSO, with final concentration ≤0.1%) for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the media and incubate for 18-24 hours.[18]

-

NO Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent assay. Measure absorbance at ~540 nm.[18]

-

Protein Expression Analysis: Lyse the remaining cells to extract total protein. Use Western blotting to quantify the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of NF-κB pathway components (e.g., p-IκB-α).[18]

-

Antioxidant Capacity Assessment (Crocin Bleaching Assay - CBA)

-

Objective: To measure the radical-scavenging activity of crocetin.

-

Methodology:

-

Principle: The assay measures the inhibition of the bleaching of crocin's yellow color, which is caused by its reaction with peroxyl radicals. The presence of an antioxidant (crocetin) competitively inhibits this bleaching.[24][25]

-

Radical Generation: Peroxyl radicals are generated by the thermal decomposition of an azo-initiator, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing a buffered solution of crocin (or α-crocin).

-

Initiation: Add the test compound (crocetin) at various concentrations, followed by the AAPH solution to initiate the reaction.

-

Monitoring: Monitor the decrease in absorbance of crocin at its λmax (~440-443 nm) over time using a spectrophotometer.[25]

-

Quantification: The antioxidant capacity is determined by comparing the rate of crocin bleaching in the presence of the sample to that of a control (without antioxidant) or a standard (e.g., Trolox).[25]

-

Conclusion

Crocetin is a promising natural compound with a well-defined chemical structure and a diverse range of potent pharmacological properties. Its significant antioxidant, anti-inflammatory, and anticancer activities are supported by its ability to modulate multiple critical signaling pathways. However, its poor aqueous solubility remains a major barrier to clinical translation. Future research focused on advanced formulation strategies, such as nano-encapsulation or the development of soluble derivatives, is essential to overcome this limitation and fully exploit the therapeutic potential of crocetin in the prevention and treatment of a wide array of diseases.

References

- 1. Crocetin [purecrocin.com]

- 2. Crocetin - Wikipedia [en.wikipedia.org]

- 3. CROCETIN - Ataman Kimya [atamanchemicals.com]

- 4. Frontiers | Crocetin: A Systematic Review [frontiersin.org]

- 5. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crocetin [chemeurope.com]

- 8. Crocetin | C20H24O4 | CID 5281232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. plantaedb.com [plantaedb.com]

- 10. CROCETIN - Ataman Kimya [atamanchemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-κB/iNOS Pathway and Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Molecular mechanisms involved in the anticancer activity of crocin and crocetin two bioactive compounds found in saffron - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]

- 21. scialert.net [scialert.net]

- 22. ijpmbs.com [ijpmbs.com]

- 23. scispace.com [scispace.com]

- 24. Evaluation of antioxidant activities of bioactive compounds and various extracts obtained from saffron (Crocus sativus L.): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Crocin Bleaching Assay Using Purified Di-gentiobiosyl Crocin (-crocin) from Iranian Saffron - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Properties of Crocetin: A Technical Guide for Researchers

Introduction

Crocetin, a natural carotenoid dicarboxylic acid and a primary active constituent of saffron (Crocus sativus L.), has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Among these, its neuroprotective effects are particularly promising for the development of novel therapeutic strategies against a spectrum of neurodegenerative disorders. This technical guide provides an in-depth overview of the core neuroprotective mechanisms of crocetin, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the field of neuropharmacology and neurotherapeutics.

Crocetin's neuroprotective potential stems from its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3] It has demonstrated efficacy in various experimental models of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and glaucoma.[2][3][4] This guide will systematically explore the molecular mechanisms underlying these protective effects, providing a comprehensive resource for further research and development.

Mechanisms of Neuroprotection

Crocetin exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-inflammatory Action

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, characterized by the activation of microglia and the release of pro-inflammatory cytokines.[5] Crocetin has been shown to effectively suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of inflammatory mediators.[5]

A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] Under pathological conditions, the activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4] Crocetin treatment has been demonstrated to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory cytokines.[4]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal damage in neurodegenerative diseases. Crocetin acts as a potent antioxidant by directly scavenging ROS and by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][6]

The Nrf2 pathway is a primary regulator of the endogenous antioxidant response.[4] Upon activation by crocetin, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of several antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[4]

Anti-apoptotic Activity

Neuronal apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. Crocetin has been shown to protect neurons from apoptosis by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] The PI3K/Akt pathway is a critical cell survival pathway that, when activated, inhibits pro-apoptotic proteins and promotes the expression of anti-apoptotic factors.[2] Crocetin has been found to activate this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates downstream pro-apoptotic targets.[2]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of crocetin.

Table 1: Effects of Crocetin on Inflammatory Markers

| Experimental Model | Crocetin Dosage | Analyte | % Change vs. Control | Reference |

| APPsw Transgenic Mice (AD) | 10 mg/kg/day | Plasma TNF-α | ↓ 30-40% | [1] |

| APPsw Transgenic Mice (AD) | 30 mg/kg/day | Plasma TNF-α | ↓ 30-40% | [1] |

| APPsw Transgenic Mice (AD) | 10 mg/kg/day | Plasma IL-1β | ↓ 30-40% | [1] |

| APPsw Transgenic Mice (AD) | 30 mg/kg/day | Plasma IL-1β | ↓ 30-40% | [1] |

| APPsw Transgenic Mice (AD) | 10 mg/kg/day | Plasma IL-6 | ↓ 30-40% | [1] |

| APPsw Transgenic Mice (AD) | 30 mg/kg/day | Plasma IL-6 | ↓ 30-40% | [1] |

| MPTP-induced PD Mice | Not Specified | Striatal TNF-α | Significantly ↓ | [3] |

| MPTP-induced PD Mice | Not Specified | Striatal IL-1β | Significantly ↓ | [3] |

| Rat Model of Glaucoma | Not Specified | Retinal TNF-α | Significantly ↓ | [4][7] |

| Rat Model of Glaucoma | Not Specified | Retinal IL-1β | Significantly ↓ | [4][7] |

| Rat Model of Glaucoma | Not Specified | Retinal IL-6 | Significantly ↓ | [4][7] |

Table 2: Effects of Crocetin on Oxidative Stress Markers

| Experimental Model | Crocetin Dosage | Analyte | % Change vs. Control | Reference |

| Hemi-parkinsonian Rat Model | 25 µg/kg | Substantia Nigra GSH | Protected | [8] |

| Hemi-parkinsonian Rat Model | 50 µg/kg | Substantia Nigra GSH | Protected | [8] |

| Hemi-parkinsonian Rat Model | 75 µg/kg | Substantia Nigra GSH | Protected | [8] |

| Hemi-parkinsonian Rat Model | 25 µg/kg | Substantia Nigra TBARS | Attenuated | [8] |

| Hemi-parkinsonian Rat Model | 50 µg/kg | Substantia Nigra TBARS | Attenuated | [8] |

| Hemi-parkinsonian Rat Model | 75 µg/kg | Substantia Nigra TBARS | Attenuated | [8] |

Table 3: Effects of Crocetin on Apoptosis and Neuronal Survival

| Experimental Model | Crocetin Dosage | Analyte | Effect | Reference |

| Rat Model of Glaucoma | Not Specified | Retinal Ganglion Cells | Reduced Apoptosis | [4][7] |

| Hemi-parkinsonian Rat Model | 25, 50, 75 µg/kg | Substantia Nigra Neurons | Protected from 6-OHDA | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Animal Models

-

APPsw Transgenic Mouse Model of Alzheimer's Disease:

-

Model Induction: Mice with the Swedish mutant APP751 transgene are used as a model for AD. These mice exhibit age-dependent accumulation of amyloid-β (Aβ) plaques and cognitive deficits.[2]

-

Crocetin Administration: Crocetin is typically administered orally. In one study, 9-month-old transgenic mice were given crocetin at doses of 10 and 30 mg/kg/day for 6 months.[2]

-

-

MPTP-Induced Mouse Model of Parkinson's Disease:

-

Rat Model of Glaucoma:

Behavioral Assessments

-

Morris Water Maze (for Alzheimer's Disease models):

-

Apparatus: A circular pool (typically 120-150 cm in diameter) is filled with opaque water. A hidden platform is submerged below the water surface in one of the four quadrants.[2]

-

Procedure: Mice are trained to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are recorded as measures of spatial learning and memory.[2]

-

Biochemical and Molecular Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Principle: This assay is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma or tissue homogenates.[2][3]

-

General Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add standards and samples to the wells.

-

Add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a chromogenic substrate (e.g., TMB) and measure the absorbance at a specific wavelength. The concentration of the cytokine is determined from a standard curve.

-

-

-

Western Blot for Signaling Proteins:

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., PI3K, Akt, NF-κB, p-Akt) in tissue lysates.[4]

-

General Protocol:

-

Extract proteins from tissues and determine their concentration.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system. Band intensity is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

-

-

-

Immunohistochemistry:

-

Principle: This method is used to visualize the localization and expression of specific proteins within tissue sections.[4]

-

General Protocol:

-

Fix, embed, and section the tissue of interest (e.g., brain, retina).

-

Perform antigen retrieval to unmask the target protein.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with a primary antibody against the protein of interest.

-

Incubate with a labeled secondary antibody.

-

Use a detection system (e.g., DAB) to visualize the antibody-antigen complex.

-

Counterstain and mount the sections for microscopic examination.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by crocetin and a general experimental workflow for its evaluation.

Caption: Key signaling pathways modulated by crocetin in neuroprotection.

Caption: General experimental workflow for evaluating crocetin's neuroprotective effects.

Conclusion and Future Directions

Crocetin has demonstrated significant potential as a neuroprotective agent in a variety of preclinical models of neurodegenerative diseases. Its ability to concurrently target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, makes it a compelling candidate for further investigation. The data summarized in this guide highlight its efficacy in mitigating key markers of neurodegeneration and improving functional outcomes.

Future research should focus on several key areas. Firstly, there is a need for more comprehensive dose-response studies across different models to establish optimal therapeutic windows. Secondly, long-term safety and toxicity studies are essential before considering clinical translation. Furthermore, exploring the synergistic effects of crocetin with other neuroprotective agents could lead to more effective combination therapies. Finally, the development of novel drug delivery systems to enhance the bioavailability of crocetin to the central nervous system will be crucial for maximizing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Quercetin Can Improve Spinal Cord Injury by Regulating the mTOR Signaling Pathway [frontiersin.org]

- 4. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of crocin and crocetin in rat brain microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crocetin reduces the oxidative stress induced reactive oxygen species in the stroke-prone spontaneously hypertensive rats (SHRSPs) brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the neuroprotective effects of crocin via antioxidant activities in HT22 cells and in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Crocetin as a Potent Antioxidant and Anti-inflammatory Agent: A Technical Guide

Introduction

Crocetin (C₂₀H₂₄O₄) is a natural apocarotenoid dicarboxylic acid, the core aglycone of crocin, which is responsible for the vibrant color of saffron (Crocus sativus L.) and the fruit of Gardenia jasminoides Ellis.[1][2][3][4] Beyond its traditional use as a spice and colorant, crocetin has garnered significant attention within the scientific community for its extensive pharmacological activities, including cardioprotective, neuroprotective, and anti-cancer properties.[3][5] Central to its therapeutic potential are its robust antioxidant and anti-inflammatory mechanisms. Crocetin modulates key cellular signaling pathways, mitigates oxidative stress, and suppresses inflammatory responses, making it a compelling molecule for drug development and therapeutic research.[6][7]

This technical guide provides an in-depth analysis of crocetin's antioxidant and anti-inflammatory actions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support researchers, scientists, and drug development professionals.

Antioxidant Mechanisms of Action

Crocetin's antioxidant properties are attributed to its unique molecular structure, featuring a conjugated polyene system that effectively quenches reactive oxygen species (ROS).[7] However, its primary mechanism extends beyond direct scavenging to the modulation of endogenous antioxidant defense systems. The principal pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][11]

Activation of the Nrf2/HO-1 Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like crocetin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5][8][9][12] Crocetin has been shown to significantly activate this pathway, thereby enhancing the cell's capacity to neutralize oxidative insults.[1][2][4]

Quantitative Data on Antioxidant Activity

The efficacy of crocetin in mitigating oxidative stress and enhancing antioxidant enzyme activity has been quantified in various models.

Table 1: Crocetin's Effect on Oxidative Stress Markers and Antioxidant Enzymes

| Model System | Crocetin Dose/Concentration | Measured Parameter | Observed Effect | Reference |

|---|---|---|---|---|

| Norepinephrine-induced cardiac hypertrophy (Rats) | Not Specified | Lipid Peroxidation (LPO) | Markedly reduced | [13] |

| Norepinephrine-induced cardiac hypertrophy (Rats) | Not Specified | Superoxide Dismutase (SOD) Activity | Increased | [13] |

| Norepinephrine-induced cardiac hypertrophy (Rats) | Not Specified | Glutathione Peroxidase (GSH-Px) Activity | Increased | [13] |

| Isoproterenol-induced myocardial infarction (Rats) | 50, 100, 200 mg/kg/day | Catalase (CAT) Level | Elevated | [14] |

| Isoproterenol-induced myocardial infarction (Rats) | 50, 100, 200 mg/kg/day | Glutathione (GSH) Level | Elevated | [14] |

| Isoproterenol-induced myocardial infarction (Rats) | 50, 100, 200 mg/kg/day | Malondialdehyde (MDA) Level | Reduced | [14] |

| DENV-infected liver damage (Mice) | 50 mg/kg | SOD and CAT Balance | Balanced antioxidant enzymes | [3] |

| Stroke-prone SHRs | 25, 50 mg/kg/day | Urinary 8-hydroxy-2′-deoxyguanosine | Elevated (indicating increased antioxidant activity) | [3] |

| Paraquat-poisoned rats | 50 mg/kg | Nrf2 Signaling Pathway | Activated to enhance antioxidant effects |[3] |

Anti-inflammatory Mechanisms of Action

Crocetin exerts potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway and modulating the Mitogen-Activated Protein Kinase (MAPK) cascade. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[3][15]

Inhibition of the NF-κB Signaling Pathway

In inflammatory states, signaling molecules like lipopolysaccharide (LPS) activate pathways that lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees the NF-κB (p50/p65) dimer to translocate into the nucleus, where it drives the transcription of pro-inflammatory genes.[15] Studies show that crocetin dose-dependently blocks the degradation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent inflammatory gene expression.[1]

Modulation of MAPK Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals into cellular inflammatory responses.[15] Crocetin has been shown to selectively inhibit the phosphorylation of JNK and p38 MAPK while activating MEK1/ERK1 phosphorylation, contributing to its overall anti-inflammatory effect.[1][2][4] Research indicates that crocetin can directly bind to MEK1 and JNK1/2 to mediate these effects.[1][2][4]

Crosstalk Between Nrf2/HO-1 and NF-κB Pathways

A crucial aspect of crocetin's mechanism is its ability to modulate the crosstalk between the anti-inflammatory/antioxidant Nrf2/HO-1 pathway and the pro-inflammatory NF-κB pathway. The upregulation of HO-1 by crocetin actively suppresses the NF-κB pathway. For instance, knockout of the HO-1 gene has been shown to block crocetin's ability to inhibit the phosphorylation of IκBα, demonstrating that HO-1 is a key link in crocetin's anti-inflammatory action.[1][2][4]

Quantitative Data on Anti-inflammatory Activity

Crocetin's ability to suppress key inflammatory markers has been demonstrated across various experimental models.

Table 2: Crocetin's Effect on Inflammatory Mediators

| Model System | Crocetin Dose/Concentration | Measured Parameter | Observed Effect | Reference |

|---|---|---|---|---|

| LPS-induced RAW264.7 cells | 10, 20 µg/mL | Nitric Oxide (NO) Production | Dose-dependently inhibited | [1][4] |

| LPS-induced RAW264.7 cells | 10, 20 µg/mL | iNOS Expression | Dose-dependently suppressed | [1][4] |

| MCA-induced cervical cancer (Mice) | 20 mg/kg | IL-1β Serum Level | 34% decrease vs. MCA group | [16] |

| MCA-induced cervical cancer (Mice) | 40 mg/kg | IL-1β Serum Level | 56% decrease vs. MCA group | [16] |

| MCA-induced cervical cancer (Mice) | 40 mg/kg | TNF-α Serum Level | Significantly suppressed | [16] |

| HeLa cervical cancer cells | 1, 10, 50, 100 µmol/L | COX-2 Production | Dose-dependently reduced | [3][16] |

| APPsw transgenic mice (AD model) | Not Specified | Pro-inflammatory Cytokines (Plasma) | Significantly reduced | [17] |

| Myocardial Ischemia (Rats) | 25, 50 mg/kg | TNF-α, IL-1β, IL-6 (Serum) | Significantly reduced |[18] |

Key Experimental Protocols

The following section outlines typical methodologies employed in the investigation of crocetin's bioactivity.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment Protocol: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of crocetin (e.g., 10-20 µg/mL) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 40 ng/mL) for a specified duration (e.g., 12-24 hours).[1][4]

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at ~540 nm.[1][4]

-

Western Blot Analysis: To analyze protein expression, cells are lysed, and total protein is quantified. Proteins (e.g., iNOS, p-IκBα, IκBα, p-JNK, Nrf2, HO-1) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies, followed by incubation with HRP-conjugated secondary antibodies. Bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Anti-inflammatory and Chemopreventive Model

-

Animal Model: Female BALB/c mice are often used. Uterine cervix tumorigenesis can be induced by implanting a cotton thread impregnated with methylcholanthrene (MCA) into the cervical canal.[16]

-

Dosing Regimen: Following tumor induction, mice are administered crocetin orally via gavage at various doses (e.g., 10, 20, 40 mg/kg) twice daily for a period such as 35 days. A control group receives the vehicle (e.g., saline).[16]

-

Sample Collection: At the end of the experimental period, animals are sacrificed. Blood is collected via cardiac puncture for serum separation. Tissues of interest (e.g., uterine cervix, liver) are harvested for histopathological or molecular analysis.[16]

-

Biochemical Analysis: Serum levels of inflammatory cytokines (e.g., IL-1β, TNF-α) are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16]

-

Histopathology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe morphological changes and inflammatory cell infiltration.

Conclusion and Future Directions

Crocetin is a potent dual-action agent that effectively mitigates both oxidative stress and inflammation. Its mechanisms are multifaceted, centered on the activation of the protective Nrf2/HO-1 pathway and the concurrent inhibition of the pro-inflammatory NF-κB and MAPK pathways. The quantitative data and experimental evidence robustly support its role as a modulator of redox balance and inflammatory cascades.

For drug development professionals, crocetin represents a promising lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Optimizing delivery systems to enhance the bioavailability of crocetin, which is poorly soluble in water.[7]

-

Clinical Trials: Expanding human clinical trials to validate the therapeutic efficacy observed in preclinical models for specific inflammatory and oxidative stress-related diseases.[3]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating crocetin derivatives to potentially improve potency, selectivity, and pharmacokinetic properties.[3][19]

The comprehensive understanding of crocetin's molecular targets and pathways provides a solid foundation for its development as a next-generation therapeutic for a wide range of debilitating diseases.

References

- 1. Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-κB/iNOS Pathway and Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF- κ B/iNOS Pathway and Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Crocetin: A Systematic Review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crocin - Wikipedia [en.wikipedia.org]

- 10. sid.ir [sid.ir]

- 11. researchgate.net [researchgate.net]

- 12. Functional Mechanisms of Dietary Crocin Protection in Cardiovascular Models under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of crocetin on antioxidant enzymatic activities in cardia...: Ingenta Connect [ingentaconnect.com]

- 14. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunoregulatory and anti-inflammatory properties of Crocus sativus (Saffron) and its main active constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crocetin Downregulates the Proinflammatory Cytokines in Methylcholanthrene-Induced Rodent Tumor Model and Inhibits COX-2 Expression in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crocetin attenuates inflammation and amyloid-β accumulation in APPsw transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crocetin ester improves myocardial ischemia via Rho/ROCK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of crocetin derivatives and their potent inhibition in multiple tumor cells proliferation and inflammatory property of macrophage - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Maestro: Crocetin's Command Over Gene Expression

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Crocetin, a natural carotenoid dicarboxylic acid and a primary active component of saffron, has garnered significant scientific attention for its pleiotropic pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. At the heart of these diverse biological activities lies its profound ability to modulate gene expression. This technical guide provides an in-depth exploration of the molecular mechanisms by which crocetin governs the expression of a wide array of genes. We delve into the core signaling pathways influenced by crocetin, present quantitative data on its impact on gene expression, and provide detailed experimental methodologies for key assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of crocetin.

Introduction

The regulation of gene expression is a fundamental process that dictates cellular function, differentiation, and response to external stimuli. Dysregulation of this intricate network is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases. Crocetin has emerged as a promising therapeutic agent due to its capacity to interact with and modulate key signaling cascades, thereby influencing the transcription of genes pivotal to disease progression. This guide will systematically dissect the role of crocetin in regulating gene expression, providing a foundational understanding for future research and drug development endeavors.

Core Signaling Pathways Modulated by Crocetin

Crocetin exerts its influence on gene expression by targeting several critical intracellular signaling pathways. These pathways, upon activation or inhibition by crocetin, trigger a cascade of events that culminate in the altered transcription of downstream target genes. The primary signaling networks affected by crocetin include the Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

The NF-κB Signaling Pathway: A Central Hub for Inflammation

The NF-κB pathway is a cornerstone of the inflammatory response, and its aberrant activation is implicated in chronic inflammation and cancer. Crocetin has been shown to be a potent inhibitor of this pathway.

Crocetin's inhibitory action on the NF-κB pathway leads to the downregulation of a suite of pro-inflammatory genes.[1][2][3][4][5][6]

The Nrf2 Signaling Pathway: Orchestrating the Antioxidant Response

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Crocetin is a known activator of this protective pathway.

By activating the Nrf2 pathway, crocetin upregulates the expression of several antioxidant and cytoprotective enzymes.[7][8][9][10]

The MAPK Signaling Pathway: A Network of Cellular Responses

The MAPK pathway is a complex network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Crocetin has been shown to modulate this pathway in a context-dependent manner.

The context-specific modulation of the MAPK pathway by crocetin contributes to its anti-cancer and anti-inflammatory effects.[10][11]

The PI3K/Akt Signaling Pathway: A Regulator of Cell Survival and Proliferation

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Crocetin's interaction with this pathway is often implicated in its anti-cancer and neuroprotective activities.

Crocetin's modulation of the PI3K/Akt pathway can lead to the induction of apoptosis in cancer cells and promote neuronal survival.[10][12][13][14][15][16]

Quantitative Analysis of Crocetin-Mediated Gene Expression Changes

The following tables summarize the quantitative effects of crocetin on the expression of key target genes across various cell lines and experimental conditions.

Table 1: Effect of Crocetin on Inflammatory Gene Expression

| Cell Line | Gene | Treatment | Fold Change/Percent Reduction | Reference |

| DU-145 | NF-κB | Crocetin | Significant reduction | [1][2] |

| DU-145 | VEGF | Crocetin | Significant reduction | [1][2] |

| DU-145 | MMP-9 | Crocetin | Significant reduction | [1][2] |

| DU-145 | HMGB1 | Crocetin | Significant reduction | [1][2] |

| DU-145 | IL-6 | Crocetin | Significant reduction | [1][2] |

| DU-145 | IL-8 | Crocetin | Significant reduction | [1][2] |

| RAW264.7 | iNOS | 10-20 µg/ml Crocetin | Dose-dependent inhibition | [3][4][5][17] |

Table 2: Effect of Crocetin on Antioxidant Gene Expression

| Cell Line | Gene | Treatment | Fold Change/Percent Increase | Reference |

| HeLa | Nrf2 | Crocetin | Increased expression | [8][9] |

| HeLa | HO-1 | Crocetin | Increased expression | [8][9] |

| HeLa | NQO1 | Crocetin | Increased expression | [8][9] |

| HeLa | NQO2 | Crocetin | Increased expression | [9] |

| RAW264.7 | Nrf2 | 20 µg/ml Crocetin | Increased nuclear translocation | [3] |

| RAW264.7 | HO-1 | 10-20 µg/ml Crocetin | Dose-dependent increase | [3] |

Table 3: Effect of Crocetin on Apoptosis-Related Gene and Protein Expression

| Cell Line | Target | Treatment | Effect | Reference |

| HEK-293 | Cleaved Caspase-3 | 40 µM TSC | Decreased | [18] |

| HEK-293 | Bax/Bcl-2 ratio | 40 µM TSC | Decreased | [18] |

| CO 88BV59-1 | Bax/Bcl-2 ratio | 80 µM Crocin | Increased | [19] |

| CO 88BV59-1 | Caspase-3 | 80 µM Crocin | Increased | [19] |

| CO 88BV59-1 | Caspase-9 | 80 µM Crocin | Increased | [19] |

| CO 88BV59-1 | p53 | 80 µM Crocin | Increased | [19] |

Table 4: RNA-Seq Analysis of Crocetin-Treated HepG2 Cells

| Gene Regulation | Number of Genes (≥2-fold change) | Percentage of Total Probes | Reference |

| Upregulated | 491 | 2.14% | [20][21] |

| Downregulated | 283 | 1.24% | [20][21] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of crocetin on gene expression.

Cell Culture and Crocetin Treatment

Protocol:

-

Cell Seeding: Plate cells (e.g., DU-145, HepG2, RAW264.7, HUVEC) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density.

-

Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Crocetin Preparation: Prepare a stock solution of crocetin in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of crocetin. A vehicle control (medium with the solvent) should be included.

-

Incubation: Incubate the treated cells for the specified duration as required by the experimental design (e.g., 24, 48, or 72 hours).

-

Harvesting: After the incubation period, harvest the cells for subsequent analysis (RNA extraction, protein lysis, etc.).

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

Protocol:

-

Total RNA Extraction: Extract total RNA from crocetin-treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

Real-Time PCR: Perform real-time PCR using a qPCR system with a SYBR Green-based master mix and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protein Extraction and Western Blotting

Protocol:

-

Protein Extraction: Lyse crocetin-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-